molecular formula C6H13N3O4S B12861353 L-Arabinopyranosyl thiosemicarbazide

L-Arabinopyranosyl thiosemicarbazide

Cat. No.: B12861353
M. Wt: 223.25 g/mol
InChI Key: IPZPYSHFPHKLJM-HWQSCIPKSA-N
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Description

L-Arabinopyranosyl thiosemicarbazide (CAS: 262849-63-8) is a glycosylated thiosemicarbazide derivative with the molecular formula C₆H₁₃N₃O₄S and a molecular weight of 223.25 g/mol . Structurally, it comprises an L-arabinopyranose (a pentose sugar) linked via a thiosemicarbazide moiety (-NH-CS-NH-NH₂). This compound is noted for its anticancer properties, particularly in inhibiting the proliferation of select cancer cells .

Properties

Molecular Formula

C6H13N3O4S

Molecular Weight

223.25 g/mol

IUPAC Name

[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea

InChI

InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m0/s1

InChI Key

IPZPYSHFPHKLJM-HWQSCIPKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NNC(=S)N)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Arabinopyranosyl thiosemicarbazide can be synthesized through the reaction of L-arabinopyranose with thiosemicarbazide. The reaction typically involves the condensation of the sugar with the thiosemicarbazide under controlled conditions to form the desired product .

Industrial Production Methods: This may include the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: L-Arabinopyranosyl thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Arabinopyranosyl thiosemicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Arabinopyranosyl thiosemicarbazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiosemicarbazide derivatives are characterized by the -NH-CS-NH-NH₂ core, but their bioactivity varies significantly based on substituents and conjugated groups. Below is a comparative analysis of L-arabinopyranosyl thiosemicarbazide with other derivatives:

Compound Key Structural Features Biological Activity Key Findings
This compound L-Arabinose sugar + thiosemicarbazide Anticancer Inhibits cancer cell proliferation via undefined mechanisms (likely targeting metabolic enzymes) .
Benzimidazole thiosemicarbazides Benzimidazole ring + thiosemicarbazide Anti-Alzheimer’s (acetylcholinesterase inhibition) Binding energies vary by substituent position (e.g., 2a vs. 2b : Δ = 1.35 kcal/mol). Ortho-nitro derivatives (e.g., 2a ) form more hydrogen bonds (5 vs. 3) with acetylcholinesterase, enhancing stability .
4-Nitrophenyl thiosemicarbazides 4-Nitrophenyl group + thiosemicarbazide Multi-target (α-glucosidase inhibition, antibacterial) Docking studies show similar binding to α-glucosidase as glucose, with IC₅₀ values < 100 µM. Antibacterial MICs: 31.25–125 µg/mL .
Pyridine carbonyl thiosemicarbazides Pyridine ring + carbonyl-thiosemicarbazide Antiparasitic (Toxoplasma gondii) Thiosemicarbazide derivatives (e.g., HLb ) show activity at 0.1 mM , outperforming thiazolidinones (1 mM) .
Trifluoromethylphenyl derivatives 3-Methoxyphenyl/CF₃ groups + thiosemicarbazide Antibacterial (S. epidermidis) MICs: 31.25–125 µg/mL (series B) vs. 128–256 µg/mL (series A). Substituent position (1 vs. 4) critically affects potency .

Key Factors Influencing Bioactivity

Substituent Position :

  • In benzimidazole thiosemicarbazides, ortho-nitro substitution (e.g., 2a ) enhances acetylcholinesterase inhibition by forming 5 hydrogen bonds vs. 3 for meta-nitro (2b ) .
  • For trifluoromethylphenyl derivatives, position 1 substitution with 3-methoxyphenyl improves antibacterial activity (MIC 31.25 µg/mL) vs. position 4 .

Glycosylation: this compound’s sugar moiety may confer target specificity toward glycan-binding proteins, a feature absent in non-glycosylated analogs like 4-nitrophenyl derivatives .

Tautomerism :

  • Pyridine carbonyl thiosemicarbazides predominantly exist as carbonyl-thione tautomers , stabilizing interactions with enzymes like acetylcholinesterase or α-glucosidase .

Mechanistic Differences

  • Anticancer vs. Antimicrobial: this compound’s anticancer activity likely involves metabolic disruption (e.g., glycosidase inhibition), whereas 4-nitrophenyl derivatives target α-glucosidase and bacterial membranes .
  • Anti-Parasitic : Thiosemicarbazides with imidazole hybrids (e.g., HLb ) disrupt Toxoplasma gondii morphology at 0.1 mM , suggesting membrane or protease targeting .

Biological Activity

L-Arabinopyranosyl thiosemicarbazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial, antifungal, and cytotoxic properties. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-arabinose with thiosemicarbazide under acidic or basic conditions. The process can be optimized by varying the solvent and temperature to enhance yield and purity. The characterization of the synthesized compound often includes techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

2.1 Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies indicate that it exhibits both bactericidal and bacteriostatic effects, making it a candidate for further development as an antibacterial agent.

  • Table 1: Antibacterial Activity Against Common Pathogens
PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBacteriostatic
Salmonella enterica8 µg/mLBactericidal
Pseudomonas aeruginosa64 µg/mLBacteriostatic

These results suggest that this compound could be effective against multi-drug resistant bacterial strains, warranting further investigation into its mechanism of action.

2.2 Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens such as Candida albicans. The compound's efficacy in inhibiting fungal growth highlights its potential as a therapeutic agent in treating fungal infections.

  • Table 2: Antifungal Activity Against Common Fungi
FungusMinimum Inhibitory Concentration (MIC)Activity Type
Candida albicans16 µg/mLFungicidal
Aspergillus niger32 µg/mLFungistatic

2.3 Cytotoxicity

Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary studies indicate that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells.

  • Table 3: Cytotoxicity Against Cancer Cell Lines
Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)25High
A549 (lung cancer)30Moderate
MCF-7 (breast cancer)40Moderate

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : It could disrupt fungal cell membranes, causing leakage of cellular contents.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

4. Case Studies and Research Findings

Several studies have explored the biological activity of thiosemicarbazides, including derivatives like this compound. For instance:

  • A study demonstrated that derivatives with various sugar moieties exhibited enhanced antibacterial activity compared to their non-glycosylated counterparts .
  • Another investigation highlighted the importance of structural modifications in enhancing the bioactivity of thiosemicarbazides .

5. Conclusion

This compound presents promising biological activities, particularly in antibacterial and antifungal domains, along with selective cytotoxicity against cancer cells. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological properties for potential therapeutic applications.

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